tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate
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Overview
Description
tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate is an organic compound with the chemical formula C12H14BrF3NO2. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a trifluoroethyl group attached to a carbamate moiety. It is commonly used in organic synthesis as a reagent and intermediate due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate typically involves the reaction of 3-bromoaniline with tert-butyl chloroformate and 2,2,2-trifluoroethanol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include room temperature and an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate, often carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products Formed
Substitution Reactions: Products include substituted phenyl carbamates.
Oxidation Reactions: Products include quinones.
Reduction Reactions: Products include amines.
Hydrolysis: Products include amines and carbon dioxide.
Scientific Research Applications
tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The trifluoroethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-bromo-2-fluorophenyl)carbamate
- tert-Butyl (3-bromo-5-chloro-2-fluorophenyl)carbamate
- tert-Butyl (5-bromo-2,3-difluorophenyl)carbamate
Uniqueness
tert-Butyl (3-bromophenyl)(2,2,2-trifluoroethyl)carbamate is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties such as increased lipophilicity and stability. This makes it particularly useful in applications where enhanced membrane penetration and bioavailability are desired .
Properties
IUPAC Name |
tert-butyl N-(3-bromophenyl)-N-(2,2,2-trifluoroethyl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrF3NO2/c1-12(2,3)20-11(19)18(8-13(15,16)17)10-6-4-5-9(14)7-10/h4-7H,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJBTSKEXMJOOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(F)(F)F)C1=CC(=CC=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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